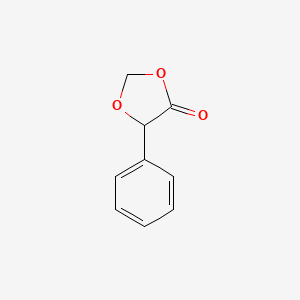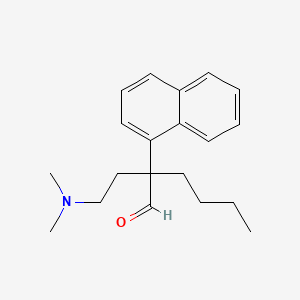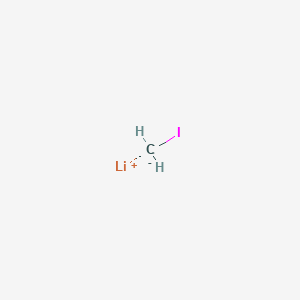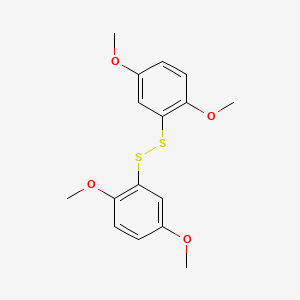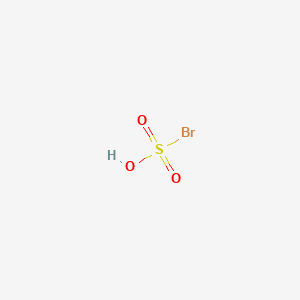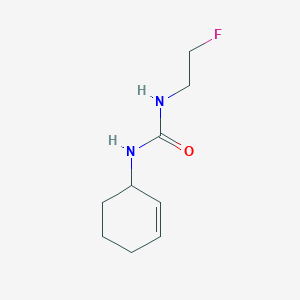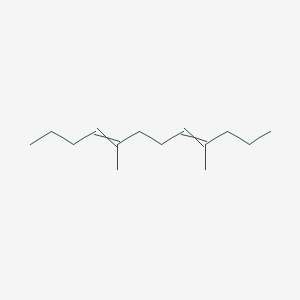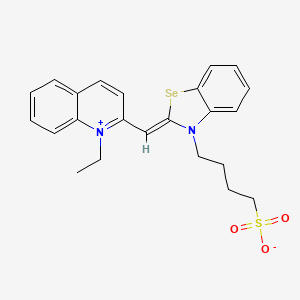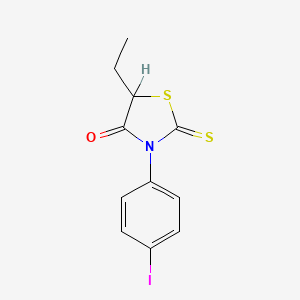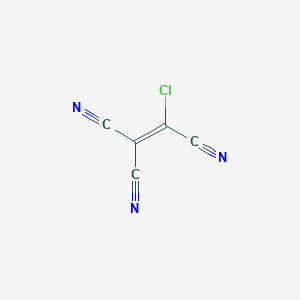
Chloroethene-1,1,2-tricarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroethene-1,1,2-tricarbonitrile is a chemical compound with the molecular formula C5HClN3 It is known for its unique structure, which includes a chloroethene group and three nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloroethene-1,1,2-tricarbonitrile can be synthesized through the dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide . The reaction typically involves the following steps:
- Malononitrile is added to a cooled solution of potassium hydroxide in anhydrous ethanol.
- The mixture is stirred and allowed to react, forming the desired product.
Industrial Production Methods
Industrial production of 2-Chloroethene-1,1,2-tricarbonitrile follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloroethene-1,1,2-tricarbonitrile undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It can participate in [4+2] cycloaddition reactions, forming six-membered rings.
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Cycloaddition Reactions: Typically involve dienes and dienophiles with electron-attracting groups such as -CO2H or -COR.
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Major Products Formed
Cycloaddition Reactions: Formation of heterocyclic compounds.
Substitution Reactions: Formation of substituted nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloroethene-1,1,2-tricarbonitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Chloroethene-1,1,2-tricarbonitrile involves its reactivity with various nucleophiles and electrophiles. The presence of three nitrile groups makes it a powerful electron acceptor, facilitating reactions with electron-donating groups. The chloro group can be substituted, leading to the formation of various derivatives with potential biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Aminoprop-1-ene-1,1,3-tricarbonitrile: Known for its use in the synthesis of dyes and biologically active compounds.
Trichloroethylene: A halocarbon used as an industrial solvent.
Uniqueness
2-Chloroethene-1,1,2-tricarbonitrile is unique due to its combination of a chloroethene group and three nitrile groups, which confer high reactivity and versatility in organic synthesis. Its ability to undergo various reactions and form diverse products makes it a valuable compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
33342-62-0 |
|---|---|
Molekularformel |
C5ClN3 |
Molekulargewicht |
137.53 g/mol |
IUPAC-Name |
2-chloroethene-1,1,2-tricarbonitrile |
InChI |
InChI=1S/C5ClN3/c6-5(3-9)4(1-7)2-8 |
InChI-Schlüssel |
SZAACPFXSUPRIA-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)C(=C(C#N)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


